2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is characterized by its stability and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The BOC group can be selectively removed or substituted using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions for BOC removal include treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is involved in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protection prevents unwanted side reactions and allows for selective deprotection under controlled conditions. The molecular targets include amine groups in various substrates, and the pathways involve silylation, methanolysis, and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific structure, which provides stability and reactivity in various chemical processes. The presence of the BOC group allows for selective protection and deprotection, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)9(14)8-10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
UOSRADVMJYCOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1CC(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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